![molecular formula C10H8N2O3 B2801561 3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester CAS No. 1126636-89-2](/img/structure/B2801561.png)

3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

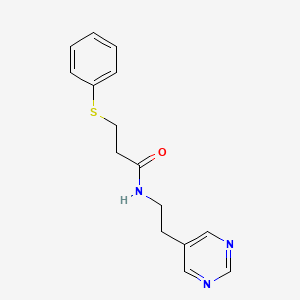

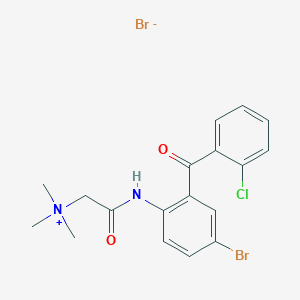

3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is a valuable heterocyclic scaffold in organic synthesis and pharmaceutical chemistry . It has the molecular formula C10H8N2O3 .

Synthesis Analysis

The synthesis of 3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester involves the use of readily available benzyl/allyl/propargyl halides and 2-amino pyridines as substrates via formimidamide chemistry . This method is devoid of caustic or expensive reagents, such as transition metal complexes .Molecular Structure Analysis

The molecular structure of 3-Formyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester is represented by the InChI code1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3 . Chemical Reactions Analysis

The direct functionalization of this valuable scaffold has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This involves radical reactions for the direct functionalization of imidazo[1,2-a]pyridines through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .Physical And Chemical Properties Analysis

The compound has a molecular weight of 204.19 . It is a solid at room temperature and should be stored at 4°C under nitrogen .Wissenschaftliche Forschungsanwendungen

Antibacterial Agents

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate has been investigated for its antibacterial properties. Researchers have synthesized derivatives with imidazo[1,2-a]pyridine-3-carboxylate cores and screened them for anti-proliferative activity against Streptococcus pneumoniae . Further studies could explore its efficacy against other bacterial strains.

Antitubercular Activity

In an acute tuberculosis (TB) mouse model, Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate analogs demonstrated significant reductions in bacterial load. For instance, treatment with Q203 (a related compound) led to a 90% to 99.9% reduction in bacterial load after 4 weeks . Investigating this compound’s potential as an antitubercular agent is promising.

Cell Biology Research

Researchers have used Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate in cell biology studies. Notably, it has been cited in publications related to Nature, Cell, and Cell Research . Its effects on cellular processes, signaling pathways, and gene expression warrant further exploration.

FtsZ Inhibitors

Docking studies have identified potential anti-FtsZ agents that bind to the Vitamin K3-binding region of FtsZ (a bacterial protein involved in cell division). While not directly related to Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate, understanding its interactions with FtsZ could inform drug discovery efforts .

Safety and Hazards

Wirkmechanismus

Target of Action

Mode of Action

Imidazo[1,2-a]pyridines have been reported to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .

Eigenschaften

IUPAC Name |

methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOISSYVAJVWIDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN2C(=NC=C2C=O)C=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1-isopropyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2801480.png)

![4-(4-fluorophenyl)-N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2801487.png)

![4-[(4-chlorophenyl)sulfonyl]-N-(furan-2-ylmethyl)-2-(2-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2801491.png)

![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)acrylamide](/img/structure/B2801496.png)

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(5-hydroxy-3-(thiophen-2-yl)pentyl)oxalamide](/img/structure/B2801501.png)